N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide
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Overview
Description
N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives.
Preparation Methods
The synthesis of N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, sodium ethoxide, and various catalysts to facilitate the formation of the desired product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Techniques like crystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development
Medicine: Its potential therapeutic effects are being explored in the treatment of diseases like cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl derivatives: Known for their cytotoxic activity against cancer cells.
Methoxyphenyl thiazole carboxamide derivatives: These compounds exhibit selective inhibition of cyclooxygenase (COX) enzymes and have anti-inflammatory properties.
The uniqueness of N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its specific structural features and the resulting biological activities, which may offer advantages in certain applications over similar compounds .
Properties
Molecular Formula |
C18H21N3O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C18H21N3O2S/c1-3-23-11-7-10-19-17(22)16-13(2)21-12-15(20-18(21)24-16)14-8-5-4-6-9-14/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,19,22) |
InChI Key |
UTOZMRCLUSBAMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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